molecular formula C11H6F12O4 B11094927 2-[2,2-Bis(trifluoromethyl)-1,3,6-trioxaspiro[4.4]non-8-en-7-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol

2-[2,2-Bis(trifluoromethyl)-1,3,6-trioxaspiro[4.4]non-8-en-7-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B11094927
M. Wt: 430.14 g/mol
InChI Key: BSJYDNSPMMFQLY-UHFFFAOYSA-N
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Description

2-[2,2-BIS(TRIFLUOROMETHYL)-1,3,6-TRIOXASPIRO[4.4]NON-8-EN-7-YL]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL is a complex organic compound characterized by its unique spiro structure and multiple trifluoromethyl groups. This compound is notable for its high thermal stability and chemical inertness, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,2-BIS(TRIFLUOROMETHYL)-1,3,6-TRIOXASPIRO[4.4]NON-8-EN-7-YL]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL typically involves the condensation of hexafluoroacetone with 2-hydroxymethylfuran. This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound. The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under precise temperature and pressure conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2,2-BIS(TRIFLUOROMETHYL)-1,3,6-TRIOXASPIRO[4.4]NON-8-EN-7-YL]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-[2,2-BIS(TRIFLUOROMETHYL)-1,3,6-TRIOXASPIRO[4.4]NON-8-EN-7-YL]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2,2-BIS(TRIFLUOROMETHYL)-1,3,6-TRIOXASPIRO[4.4]NON-8-EN-7-YL]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The spiro structure also contributes to the compound’s unique binding properties and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,2-BIS(TRIFLUOROMETHYL)-1,3,6-TRIOXASPIRO[4.4]NON-8-EN-7-YL]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL stands out due to its spiro structure, which imparts unique chemical and physical properties. The combination of trifluoromethyl groups and the spiro configuration results in exceptional thermal stability, chemical resistance, and specific binding interactions, making it a versatile compound in various fields .

Properties

Molecular Formula

C11H6F12O4

Molecular Weight

430.14 g/mol

IUPAC Name

2-[2,2-bis(trifluoromethyl)-1,3,6-trioxaspiro[4.4]non-8-en-7-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C11H6F12O4/c12-8(13,14)6(24,9(15,16)17)4-1-2-5(26-4)3-25-7(27-5,10(18,19)20)11(21,22)23/h1-2,4,24H,3H2

InChI Key

BSJYDNSPMMFQLY-UHFFFAOYSA-N

Canonical SMILES

C1C2(C=CC(O2)C(C(F)(F)F)(C(F)(F)F)O)OC(O1)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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